molecular formula C6H5NO3 B127336 2-Hydroxynicotinic acid CAS No. 609-71-2

2-Hydroxynicotinic acid

Cat. No.: B127336
CAS No.: 609-71-2
M. Wt: 139.11 g/mol
InChI Key: UEYQJQVBUVAELZ-UHFFFAOYSA-N
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Description

2-Hydroxynicotinic acid, also known as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, is a derivative of nicotinic acid. It is a pyridine carboxylic acid with a hydroxyl group at the second position. This compound is known for its polymorphic nature, existing in multiple solid-state forms .

Mechanism of Action

Target of Action

2-Hydroxynicotinic acid (2-HNA) is a derivative of nicotinic acid, also known as vitamin B3 . It has been identified as a potential inhibitor of the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) . NAPRT plays a crucial role in the Preiss–Handler pathway for NAD+ production, which is essential for various physiological processes .

Mode of Action

It is known to act as an inhibitor of naprt . By inhibiting NAPRT, 2-HNA can potentially interfere with the synthesis of NAD+, a coenzyme involved in hundreds of redox reactions within the cell .

Biochemical Pathways

2-HNA affects the Preiss–Handler pathway, a biochemical pathway responsible for the production of NAD+ . NAD+ acts as a coenzyme in many vital redox reactions catalyzed by various enzymes. It is also a substrate of NAD±degrading enzymes, such as poly (ADP-ribose) polymerases (PARPs), CD38, and sirtuins . By inhibiting NAPRT, 2-HNA can potentially disrupt these biochemical pathways.

Result of Action

The inhibition of NAPRT by 2-HNA can potentially lead to a decrease in NAD+ levels within the cell . This could disrupt many physiological processes, including redox reactions and the functioning of NAD±dependent pathways . In the context of cancer, 2-HNA has been shown to cooperate with the NAMPT inhibitor FK866 in killing NAPRT-proficient cancer cells that were otherwise insensitive to FK866 alone .

Action Environment

The action of 2-HNA can be influenced by environmental factors. For instance, the formation of its polymorphs can be affected by various acidic additives . Additionally, its stability at elevated temperatures varies among its different polymorphic forms .

Biochemical Analysis

Biochemical Properties

2-Hydroxynicotinic acid is present in its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid state . The polymorphism of this compound stems from distinctive packing arrangements of the molecules . Theoretical studies have shown that 2-ODHPCA is more energetically favored than this compound .

Cellular Effects

In the context of cellular effects, this compound has been found to be effective in sensitizing tumor cells to NAMPT inhibitors both in vitro and in vivo . Furthermore, at high concentrations of this compound, certain metabolites were upregulated, indicating a potential influence on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its existence in the solid state as its tautomer, 2-ODHPCA . This tautomer is more energetically favored, indicating a potential for binding interactions with biomolecules . An intramolecular hydrogen bond occurring in this compound plays a role in its increased solubility, showing a more pronounced effect in water due to its higher polarity and ability to form hydrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal behaviors of the four polymorphs of this compound indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated .

Metabolic Pathways

This compound plays a role in NAD metabolism, which is a profoundly important cofactor in redox reactions . NAD mediates redox reactions in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, oxidative phosphorylation, and serine biosynthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives and carboxylic acids .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYQJQVBUVAELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209735
Record name 2-Hydroxynicotinic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
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CAS No.

609-71-2
Record name 2-Hydroxynicotinic acid
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Record name 2-Hydroxynicotinic acid
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Record name 609-71-2
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Record name 2-Hydroxynicotinic acid
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Record name 1,2-dihydro-2-oxonicotinic acid
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Record name 2-HYDROXYNICOTINIC ACID
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Record name 2-Hydroxynicotinic acid
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URL http://www.hmdb.ca/metabolites/HMDB0059710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of 4.29 g (30 mM) of 2-oxo-1-pyrrolidineacetic acid, 2.20 ml (30 mM) of thionyl chloride, 2.32 ml (30 mM) of dimethylformamide, and 75 ml of dichloromethane was stirred with ice bath cooling for 11/4 hrs. A mixture of 4.60 g (20 mM) of 6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid, 140 ml of dichloromethane, 8.4 ml (60 mM) of triethylamine, and 7.6 ml (60 mM) of chlorotrimethylsilane was stirred at room temperature for 1 hr. The silylated pyridone solution was cooled with an ice bath and the cold solution of the acid chloride was added. The reaction mixture was stirred for 4 hrs with cooling and at room temperature for 18 hrs. The reaction mixture was evaporated to a wet solid. Ethanol was added, and the mixture was evaporated. The residue was treated with water and the solid filtered. The solid was washed with water, ethanol, and ether and dried to give 6.49 g of 6-[4-[2-oxo-1-pyrrolidinyl)acetylamino]-phenyl]-1,2-dihydro-2-oxonicotinic acid; mp <320°.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
solvent
Reaction Step One
Name
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Synthetic Scheme II describes the three step preparation of 2-halopyridines from the oxo-pyridinecarbonitriles 8 (corresponding to oxopyridine 5 where R2 is cyano). In step 1, the oxo-3-pyridinecarbonitrile 8 is hydrolyzed by treating with a strong acid such as 85% sulfuric acid and heating at a high temperature, such as about 200° C. to give the oxopyridine-3-carboxylic acid 9. In step 2, the oxo-3-pyridinecarboxylic acid 9 from Step 1 is decarboxylated such as by heating at a high temperature such as about 330° C. to give the 1,2-dihydro-oxopyridine 10. In step 3, the 1,2-dihydro-oxopyridine 10 from Step 2 is halogenated with a reagent such as phosphorous oxychloride and heating in an autoclave at a high temperature, such as about 200° C., to give the desired 2-halopyridines 11 of the present invention. Alternatively, the 1,2-dihydro-oxopyridine 10 can be halogenated by treatment with a halogenating agent such as phenylphosphonic dichloride at an elevated temperature. A suitable temperature for this reaction is 200°. ##STR5##
[Compound]
Name
2-halopyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxo-pyridinecarbonitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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